
4-Hydroxy-3-nitrophenylacetic acid
Overview
Description
4-Hydroxy-3-nitrophenylacetic acid (NHPA, C₈H₇NO₅, molecular weight 197.14 g/mol) is a nitrated phenolic compound characterized by a hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) functional group on its aromatic ring (Fig. 1) . It is primarily known as a metabolite of 3-nitrotyrosine, a biomarker of nitrative stress linked to pathologies such as asthma, diabetes, and neurodegenerative disorders . NHPA is also endogenously formed in the stomach via the nitration of 4-hydroxyphenylacetic acid (HPA) under acidic conditions in the presence of nitrate/nitrite salts . Its urinary excretion makes it a critical diagnostic marker for oxidative stress-related diseases.
NHPA has diverse applications:
- Analytical Chemistry: Molecularly imprinted polymers (MIPs) synthesized with 1-vinylimidazole demonstrate high specificity for NHPA, enabling its detection in human urine at concentrations as low as 775 ± 81 ng/L .
- Microbiology: Enhances ice nucleation activity in Xanthomonas campestris by stimulating transcription of the inaX gene .
- Antiviral Research: Inhibits SARS-CoV-2 3CLpro protease (50% inhibition at 278.98 mM in DMSO) .
- Antibacterial Activity: Isolated from mustard seeds, NHPA exhibits activity against Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus .
Preparation Methods
The synthesis of 4-Hydroxy-3-nitrophenylacetic acid typically involves nitration of 4-hydroxyphenylacetic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .
Chemical Reactions Analysis
4-Hydroxy-3-nitrophenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Microbiology: Ice Nucleation Activity
One of the notable applications of 4-HNPA is its role in enhancing the ice nucleation activity of certain bacteria, specifically Xanthomonas campestris. Research indicates that when this bacterium is cultivated in the presence of 1 ppm of 4-HNPA, there is a significant enhancement in its ice-nucleation activity. This enhancement is attributed to the increased expression of the ice-nucleation-active protein InaX and its corresponding mRNA within the bacterial cells .
Case Study: Ice Nucleation in Xanthomonas campestris
- Objective : To evaluate the effect of 4-HNPA on ice nucleation.
- Method : Cultivation of Xanthomonas campestris with varying concentrations of 4-HNPA.
- Findings : The presence of 4-HNPA resulted in a marked increase in both InaX protein and mRNA levels, suggesting a stimulatory effect on biosynthesis.
Immunology: Antibody Responses
In immunological studies, 4-HNPA serves as a hapten that can influence antibody responses. In experiments involving mice, administration of 4-HNPA conjugated to other molecules has been shown to regulate B cell activation and antibody production. Specifically, it has been observed that the production of B cell activating factor (BAFF) by neutrophils and dendritic cells is modulated by the presence of 4-HNPA, which plays a critical role in T cell-independent antibody responses .
Case Study: BAFF Regulation by 4-HNPA
- Objective : To investigate how 4-HNPA affects BAFF levels in immune cells.
- Method : Injection of 4-HNPA conjugates into mice and monitoring BAFF expression.
- Findings : Increased BAFF levels were noted in specific myeloid populations post-injection, indicating that 4-HNPA influences immune response dynamics.
Antioxidant Research
4-HNPA is also studied for its potential antioxidant properties. As a metabolite related to nitrotyrosine, it has been suggested that further research could elucidate its role as an antioxidant agent . The implications for oxidative stress research are significant, as antioxidants are crucial in mitigating cellular damage caused by free radicals.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its role in enhancing ice-nucleation activity is attributed to its interaction with bacterial proteins that facilitate ice formation . The compound’s effects in other applications are mediated through its chemical reactivity and ability to form specific interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NHPA shares structural and functional similarities with several phenolic and nitroaromatic compounds. Key comparisons are outlined below:
4-Hydroxyphenylacetic Acid (HPA)
- Structure : Lacks the nitro group (C₈H₈O₃, MW 152.14 g/mol).
- Role : Precursor to NHPA; converts to NHPA under acidic nitration conditions .
- Binding Specificity : MIPs imprinted with HPA show 3-fold higher affinity for NHPA due to complementary electrostatic interactions between the nitro group and polymer matrix .
- Biological Relevance: Found in human saliva and urine; endogenous nitration increases NHPA levels in urine by 100% .
3-Nitrobenzoic Acid
- Structure: Nitro and carboxylic acid groups on benzene (C₇H₅NO₄, MW 167.12 g/mol).
- Binding Behavior : Exhibits higher binding capacity on MIPs than NHPA, attributed to stronger electrostatic interactions and reduced solvent competition .
- Applications : Used as a reference compound in MIP studies to benchmark selectivity .
4-Hydroxy-3-Methoxyphenylacetic Acid
- Structure : Methoxy (-OCH₃) replaces nitro group (C₉H₁₀O₅, MW 198.17 g/mol).
- Functional Differences : The methoxy group reduces acidity compared to NHPA (pKa ~2.5 vs. ~1.8 for NHPA) and alters reactivity in electrophilic substitutions.
- Safety : Classified as an irritant (Eye Irrit. 2, Skin Irrit. 2) under GHS .
Sinapic Acid
- Structure: Propenoic acid chain with methoxy and hydroxyl groups (C₁₁H₁₂O₅, MW 224.21 g/mol).
- Bioactivity : Antibacterial activity against E. coli and S. aureus depends on methoxy and hydroxyl groups, unlike NHPA, where nitro and hydroxyl groups are critical .
- Therapeutic Use : Antioxidant and anti-inflammatory properties, unlike NHPA’s role as a stress biomarker .
3-Nitrotyrosine
- Structure : Nitro and hydroxyl groups on tyrosine (C₉H₁₀N₂O₅, MW 226.18 g/mol).
- Biological Role : Protein modification product causing conformational instability; NHPA is its urinary metabolite .
Table 1: Structural and Functional Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Role/Activity |
---|---|---|---|---|
NHPA | C₈H₇NO₅ | 197.14 | -OH, -NO₂, -COOH | Biomarker, antibacterial, antiviral |
HPA | C₈H₈O₃ | 152.14 | -OH, -COOH | NHPA precursor |
3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | -NO₂, -COOH | MIP reference compound |
Sinapic Acid | C₁₁H₁₂O₅ | 224.21 | -OH, -OCH₃, propenoic acid | Antioxidant, antibacterial |
3-Nitrotyrosine | C₉H₁₀N₂O₅ | 226.18 | -OH, -NO₂, -NH₂ | Protein nitration marker |
Table 2: Physical Properties
Compound | Melting Point (°C) | Solubility (DMSO) | LogP (Predicted) |
---|---|---|---|
NHPA | 144–148 | 55 mg/mL (278.98 mM) | 1.2 |
HPA | 137–139* | 10 mg/mL (65.7 mM)* | 0.9 |
Sinapic Acid | 204–206* | 5 mg/mL (22.3 mM)* | 1.8 |
Key Research Findings
MIP Specificity : The 1-vinylimidazole-based MIP for NHPA has a binding capacity of 368.6 m²/g and 6.80% wt. nitrogen content, enabling selective extraction from urine .
Antibacterial Mechanism : NHPA’s nitro group enhances activity against Gram-negative bacteria by disrupting membrane integrity, while sinapic acid relies on methoxy groups for ROS generation .
Disease Biomarker : Urinary NHPA levels correlate with nitrative stress in diabetic patients, doubling under acidic conditions .
Viral Inhibition : NHPA’s nitro group contributes to SARS-CoV-2 3CLpro inhibition, though less potent than epigallocatechin gallate (EGCG) .
Biological Activity
4-Hydroxy-3-nitrophenylacetic acid (4-HNPA) is a compound that has attracted attention due to its diverse biological activities, particularly in the fields of microbiology and immunology. This article provides a comprehensive overview of the biological activity of 4-HNPA, supported by research findings, case studies, and data tables.
4-HNPA is a nitrophenolic compound characterized by the presence of both hydroxyl and nitro functional groups. Its chemical structure contributes to its biological properties, including its solubility and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C9H9N2O4 |
Molecular Weight | 195.18 g/mol |
Solubility | Slightly soluble in water |
pKa | 6.60 |
Antibacterial Activity
Research has demonstrated that 4-HNPA exhibits significant antibacterial properties. A study isolated 4-HNPA from a methanol extract of yellow mustard seeds, showing effectiveness against various bacterial strains including Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus.
- Mechanism of Action : The antibacterial activity is attributed to the structural features of 4-HNPA, particularly the hydroxyl and nitro groups, which are essential for its interaction with bacterial cells .
Table: Antibacterial Efficacy of 4-HNPA
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Salmonella enteritidis | 30 µg/mL |
Staphylococcus aureus | 40 µg/mL |
Ice Nucleation Activity
Another notable biological activity of 4-HNPA is its role in enhancing ice nucleation. A study involving Xanthomonas campestris showed that cultivation in the presence of 1 ppm of 4-HNPA significantly increased the expression of ice-nucleation-active proteins and their corresponding mRNA . This suggests potential applications in agriculture, particularly in frost protection.
Immunological Effects
4-HNPA has also been studied for its immunological effects. In experiments with mice, it was found that administration of 4-HNPA conjugated to carriers enhanced antibody responses. The compound was shown to stimulate B cell activation and proliferation, indicating its potential as an adjuvant in vaccine formulations .
Case Study: Immunization Response
A study investigated the effects of 4-HNPA on immune responses in mice:
- Method : Mice were administered NP-Ficoll (a conjugate of 4-HNPA) and subsequently analyzed for antibody production.
- Findings : Mice receiving the conjugate exhibited significantly higher levels of IgG compared to controls, highlighting the role of 4-HNPA in modulating immune responses.
Antioxidant Potential
While primarily recognized for its antibacterial and immunological activities, preliminary studies suggest that 4-HNPA may also possess antioxidant properties. It is a metabolite of nitrotyrosine, which has been implicated in oxidative stress pathways . Further research is required to elucidate these effects and their implications for health.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Hydroxy-3-nitrophenylacetic acid critical for experimental design?
- Answer: The compound (CAS 10463-20-4) has a melting point of 146–148°C, dissolves in ethanol (5% solution yields a yellow-orange color), and exhibits stability under recommended storage conditions (avoiding heat and moisture). Its molecular structure (SMILES: OC(=O)Cc1ccc(O)c(c1)N+=O) includes a nitro group and hydroxyl moiety, which influence its reactivity. These properties are vital for solubility studies, reaction condition optimization, and chromatographic separation (e.g., HPLC or GC/MS) .
Q. What are the common synthetic routes for this compound in laboratory settings?
- Answer: A primary method involves nitration of 4-hydroxyphenylacetic acid (HPA) under acidic conditions (pH 1.0) using sodium nitrite. This reaction mimics endogenous formation in biological systems, such as saliva or gastric environments. Researchers should monitor pH rigorously and use quenching agents to halt nitration at the desired stage. Validation via NMR or mass spectrometry is recommended to confirm purity .
Advanced Research Questions
Q. How can molecularly imprinted polymers (MIPs) be optimized for selective extraction of this compound from biological matrices?
- Answer: MIPs synthesized with 1-vinylimidazole as a functional monomer and 4-hydroxyphenylacetic acid as a template show high specificity (affinity factor = 3) due to electrostatic interactions with the nitro group. Key steps include:
Polymer Synthesis: Use ethylene glycol dimethacrylate as a cross-linker in a 4:1 monomer-to-template ratio.
Solid-Phase Extraction (SPE): Optimize elution with methanol:acetic acid (9:1 v/v) to recover >90% of the analyte from urine samples.
Validation: Compare binding capacities between imprinted and non-imprinted polymers to confirm selectivity. Surface area (368.6 m²g⁻¹) and nitrogen content (6.80% wt.) are critical quality metrics .
Q. What experimental strategies are employed to investigate the endogenous formation of this compound from dietary precursors?
- Answer: To study endogenous nitration:
- In Vitro Models: Incubate HPA (2–10 µM) with nitrite (60–300 µM) at pH 1.0 (simulating gastric conditions) for 1–2 hours. Quantify yields via LC-MS/MS .
- Human Studies: Administer nitrate-rich diets and analyze urinary this compound levels. Acidic SPE conditions (pH 2.5) prevent artifactual nitration during sample processing .
Q. How do researchers address discrepancies in toxicological data for this compound?
- Answer: Limited toxicological data (e.g., no acute toxicity thresholds) necessitate precautionary measures:
- PPE: Use N95 masks, gloves, and eye protection to avoid respiratory and dermal exposure.
- Handling: Avoid strong acids/oxidizers to prevent hazardous reactions. Store in sealed containers under inert gas .
Q. Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex biological samples?
- Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Achieves detection limits <1 ng/L using a C18 column and negative-ion mode.
- Gas Chromatography (GC-MS): Derivatize with trimethylsilyl (TMS) agents to enhance volatility. Monitor fragments at m/z 368.6 for specificity .
Q. How can experimental artifacts (e.g., unintended nitration) be minimized during sample preparation?
- Answer:
- Acid Quenching: Add ascorbic acid post-extraction to scavenge residual nitrite.
- Storage: Freeze samples at -80°C and avoid repeated thawing.
- Blanks: Include nitrite-free controls to baseline correct endogenous vs. artifactual nitration .
Q. Safety and Compliance
Q. What are the critical safety protocols for handling this compound in research laboratories?
- Answer:
Properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBHOSRLDPIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10463-20-4 | |
Record name | 4-Hydroxy-3-nitrophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-3-nitrophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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